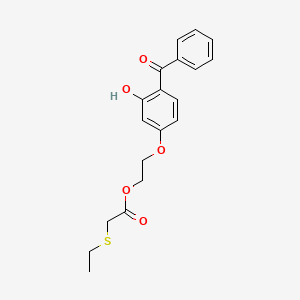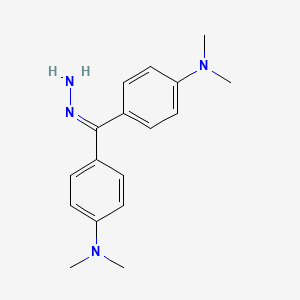
Methanone, bis(4-(dimethylamino)phenyl)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, bis(4-(dimethylamino)phenyl)-, hydrazide is a chemical compound with the molecular formula C17H20N2O. It is also known by other names such as Benzophenone, 4,4’-bis(dimethylamino)- and Michler’s ketone . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis(4-(dimethylamino)phenyl)-, hydrazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazide derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, bis(4-(dimethylamino)phenyl)-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
Methanone, bis(4-(dimethylamino)phenyl)-, hydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a fluorescent dye.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methanone, bis(4-(dimethylamino)phenyl)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and activity. This interaction can lead to various biological effects, including changes in gene expression and protein activity .
Comparaison Avec Des Composés Similaires
Methanone, bis(4-(dimethylamino)phenyl)-, hydrazide can be compared with other similar compounds such as:
Benzophenone, 4,4’-bis(dimethylamino)-: Similar in structure but lacks the hydrazide group.
4,4’-di(dimethylamino)benzophenone: Another similar compound with slight structural differences.
Michler’s ketone: A common name for the compound, highlighting its ketone functional group.
These compounds share similar chemical properties but differ in their specific applications and reactivity, making this compound unique in its versatility and range of applications .
Propriétés
Numéro CAS |
65111-92-4 |
|---|---|
Formule moléculaire |
C17H22N4 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
4-[C-[4-(dimethylamino)phenyl]carbonohydrazonoyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H22N4/c1-20(2)15-9-5-13(6-10-15)17(19-18)14-7-11-16(12-8-14)21(3)4/h5-12H,18H2,1-4H3 |
Clé InChI |
PCZXDDXEYBFQIQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)
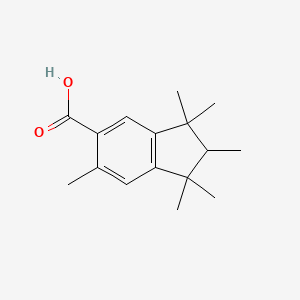
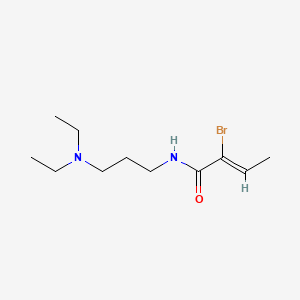


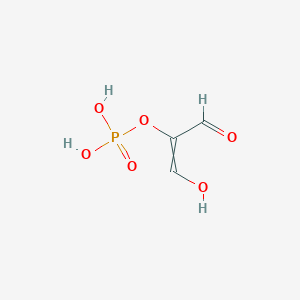
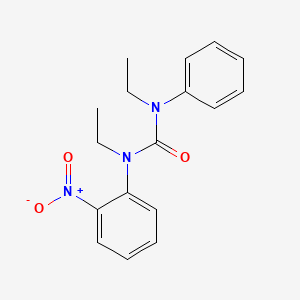
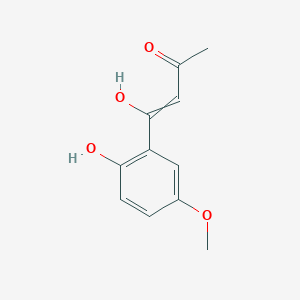
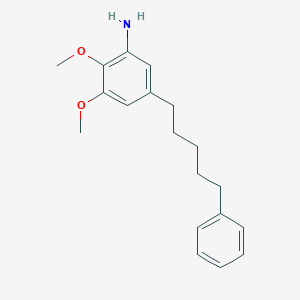
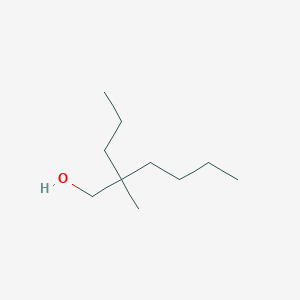
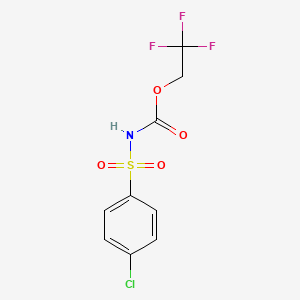
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)
![8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B14491767.png)
